Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(3,5-DINITROBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of METHYL 2-(3,5-DINITROBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include the condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods often require specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-(3,5-DINITROBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has significant applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of METHYL 2-(3,5-DINITROBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other thiophene derivatives, METHYL 2-(3,5-DINITROBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique structural features and specific functional groups. Similar compounds include other thiophene-based molecules such as suprofen and articaine, which also exhibit significant pharmacological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of the dinitrobenzamido group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O7S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dinitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O7S/c1-29-19(24)16-14-6-4-2-3-5-7-15(14)30-18(16)20-17(23)11-8-12(21(25)26)10-13(9-11)22(27)28/h8-10H,2-7H2,1H3,(H,20,23) |
InChI Key |
HBLURSCOOLEIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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